Methyl 3-amino-5-isopropylthiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-isopropylthiophene-2-carboxylate is a thiophene derivative characterized by the presence of an amino group, an isopropyl group, and a carboxylate ester group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse biological activities, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminothiophene-2-carboxylate as the core structure.
Isopropyl Group Introduction: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a suitable Lewis acid catalyst.
Methylation: The carboxylate group is methylated using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The isopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron powder or hydrogen gas.
Substitution: Using nucleophiles such as halides or alkyl halides in the presence of a base.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Thiophenes: Resulting from substitution reactions at the isopropyl group.
Scientific Research Applications
Biology: Thiophene derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. Methyl 3-amino-5-isopropylthiophene-2-carboxylate serves as a precursor in the development of bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs targeting various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pigments, and pharmaceuticals. This compound is utilized in the synthesis of these products due to its chemical versatility.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-isopropylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Lacks the isopropyl group.
Methyl 3-isopropylthiophene-2-carboxylate: Lacks the amino group.
Methyl 3-amino-5-methylthiophene-2-carboxylate: Has a methyl group instead of an isopropyl group.
Uniqueness: Methyl 3-amino-5-isopropylthiophene-2-carboxylate is unique due to the presence of both an amino group and an isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-amino-5-propan-2-ylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7-4-6(10)8(13-7)9(11)12-3/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKCIBLGZEAAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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